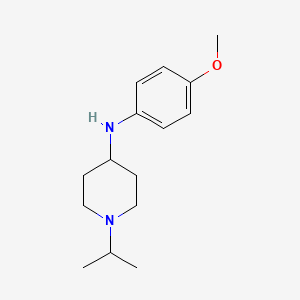![molecular formula C14H15NO2 B7521061 2-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7521061.png)
2-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is an organic compound with a furan ring substituted at the 2-position with a methyl group and at the 3-position with a carboxamide group The carboxamide group is further substituted with a 4-methylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with 4-methylbenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar structure with a pyrazine ring instead of a furan ring.
N-(4-Methylphenyl)furan-2-carboxamide: Similar structure but without the methyl group at the 2-position of the furan ring.
Uniqueness
2-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is unique due to the specific substitution pattern on the furan ring and the presence of the 4-methylphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-5-12(6-4-10)9-15-14(16)13-7-8-17-11(13)2/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEJLOVOUIMEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azepan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7521008.png)
![5,6-diamino-3-(4-bromo-3-methylphenyl)-2-oxo-8-piperidin-1-yl-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7521019.png)
![3-(1,3-dioxoisoindol-2-yl)-N-[(3-fluorophenyl)methyl]-N-methylbenzamide](/img/structure/B7521021.png)
![1-Methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3-phenylurea](/img/structure/B7521028.png)
![3-[(1-Tert-butyltetrazol-5-yl)sulfanylmethyl]benzonitrile](/img/structure/B7521036.png)


![3-(2-Fluorophenoxy)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7521049.png)
![1-Ethyl-3-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-one](/img/structure/B7521059.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7521069.png)

![1-[2-(2-Chlorophenoxy)ethyl]-3-ethylbenzimidazol-2-one](/img/structure/B7521088.png)

